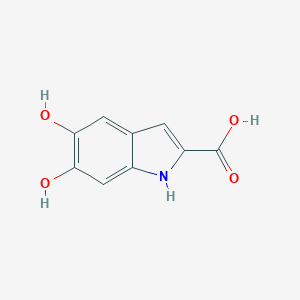

5,6-Dihydroxy-1H-indole-2-carboxylic acid

Beschreibung

5,6-dihydroxyindole-2-carboxylic acid is a dihydroxyindole that is indole-2-carboxylic acid substituted by hydroxy groups at positions 5 and 6. It has a role as a mouse metabolite. It is a conjugate acid of a 5,6-dihydroxyindole-2-carboxylate. It is a tautomer of a dopachrome.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,6-dihydroxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h1-3,10-12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTGOBNOJKXZJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=CC(=C1O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197327 | |

| Record name | 5,6-Dihydroxy-2-indolylcarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5,6-Dihydroxyindole-2-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4790-08-3 | |

| Record name | 5,6-Dihydroxyindole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4790-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydroxy-2-indolylcarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004790083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dihydroxy-2-indolylcarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-DIHYDROXY-1H-INDOLE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6M6LZR326 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5,6-Dihydroxyindole-2-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001253 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Historical Context of Indole Derivatives in Biological Research

The journey into the biological significance of indole (B1671886) derivatives began in the mid-19th century. The German chemist Adolf von Baeyer first isolated indole in 1866 during his work on the dye indigo. biocrates.comwikipedia.org This discovery paved the way for further exploration of compounds containing the indole ring structure. By the early 20th century, the presence of the indole moiety in crucial biomolecules became evident. For instance, the essential amino acid tryptophan, which contains an indole ring, was identified, highlighting the fundamental role of this heterocyclic system in protein structure and function. britannica.com

The field of indole research expanded significantly with the discovery of various indole alkaloids, a large class of naturally occurring compounds with diverse and potent physiological activities. wikipedia.org Compounds like reserpine, used for its antihypertensive and antipsychotic properties, and the neurotransmitter serotonin, which plays a critical role in mood regulation, underscored the therapeutic and physiological importance of the indole scaffold. nih.gov These early discoveries established indole and its derivatives as a vital class of compounds in medicinal chemistry and biology, spurring further investigation into their synthesis, biological activities, and therapeutic potential. nih.govjchr.org This rich history of research into indole-containing molecules provides the foundation for understanding the specific roles of derivatives like 5,6-Dihydroxy-1H-indole-2-carboxylic acid.

Significance of 5,6 Dihydroxy 1h Indole 2 Carboxylic Acid As a Key Eumelanin Precursor

5,6-Dihydroxy-1H-indole-2-carboxylic acid, commonly known as DHICA, is a pivotal intermediate in the biosynthesis of eumelanin (B1172464), the most abundant form of melanin (B1238610) pigment in humans. ontosight.ai The process of melanogenesis, occurring within specialized cells called melanocytes, is a complex biochemical pathway that converts the amino acid tyrosine into melanin polymers. ontosight.ai

The formation of DHICA is a critical branching point in this pathway. Following the initial enzymatic oxidation of tyrosine to dopaquinone, this intermediate undergoes cyclization to form dopachrome (B613829). ontosight.ai The fate of dopachrome is crucial in determining the final composition of eumelanin. While dopachrome can spontaneously rearrange to form 5,6-dihydroxyindole (B162784) (DHI), the enzyme dopachrome tautomerase (DCT) catalyzes its conversion to DHICA. nih.govresearchgate.net The ratio of DHICA to DHI incorporated into the final eumelanin polymer significantly influences the pigment's properties. mdpi.com

Eumelanin derived predominantly from DHICA exhibits different characteristics compared to DHI-rich melanin. DHICA-melanins are typically lighter in color and demonstrate a strong absorption in the UVB/UVA range of the solar spectrum. nih.govmdpi.com Furthermore, research has shown that the presence of DHICA units enhances the antioxidant properties of eumelanin. mdpi.com Studies have unambiguously demonstrated that DHICA is incorporated in physiologically relevant amounts in mammalian melanins, confirming its status as a key building block of this vital pigment. portlandpress.com

Broader Biological Relevance of 5,6 Dihydroxy 1h Indole 2 Carboxylic Acid Beyond Pigmentation

While its role as a melanin (B1238610) precursor is well-established, emerging evidence indicates that the biological significance of 5,6-Dihydroxy-1H-indole-2-carboxylic acid extends beyond pigmentation. DHICA itself possesses notable biological activities, particularly as an antioxidant. ontosight.ai It has been shown to be a highly efficient scavenger of hydroxyl radicals, suggesting a role in protecting cells from oxidative damage. mdpi.com

Beyond its direct antioxidant effects, DHICA has been identified as a chemical messenger involved in the communication between different types of skin cells. nih.govresearchgate.net Research has demonstrated that DHICA can influence the behavior of keratinocytes, the primary cells of the epidermis. Specifically, it has been shown to induce antioxidant defense systems and promote cell differentiation in these cells. nih.govunina.it This suggests that melanocytes, through the production and release of DHICA, may play a broader role in skin homeostasis and photoprotection than previously understood. nih.gov

Furthermore, the antioxidant properties of DHICA and its metabolites, such as 6-hydroxy-5-methoxyindole-2-carboxylic acid (6H5MICA), position them as critical players in the cellular response to oxidative stress and inflammation. unina.it This broader biological activity highlights DHICA not just as a passive building block for melanin, but as an active participant in the complex network of cellular protection and communication within the skin.

Synthetic Methodologies and Chemical Synthesis of 5,6 Dihydroxy 1h Indole 2 Carboxylic Acid and Its Derivatives

Advanced Synthetic Strategies for Analogues and Multimeric Compounds

Advanced synthetic strategies for DHICA derivatives focus on creating complex molecular architectures to enhance or modify the compound's intrinsic properties. These strategies include designing rigid structures, building large tree-like molecules, and controlling the polymerization process to achieve specific material characteristics.

Design of Conformationally Constrained Analogues

The design of conformationally constrained analogues of bioactive molecules is a key strategy in medicinal chemistry to enhance potency and selectivity. In the context of DHICA, this approach has been utilized to mimic the structure of other natural compounds. mdpi.comnih.gov For instance, DHICA and its derivatives have been conceived as conformationally constrained analogues of the acrylate (B77674) part of caffeic acid phenethyl ester (CAPE). mdpi.comnih.gov By locking the flexible side chain of molecules like CAPE into the rigid indole (B1671886) ring system of DHICA, researchers aim to create compounds with a more defined three-dimensional shape. This pre-organization can lead to a better fit with biological targets, such as enzymes. This design principle was applied in the search for new HIV-1 integrase (IN) inhibitors, where the rigid indole scaffold was intended to present key functional groups in an optimal orientation for binding to the enzyme's active site. mdpi.comnih.gov

Hyperbranched Architectures and Polymerization Approaches

Moving beyond single-unit molecules, researchers have developed hyperbranched polymers based on DHICA. mdpi.com These compounds possess a distinct tree-like architecture where all molecular chains radiate from a central point. Unlike perfectly branched dendrimers, which are built in a slow, stepwise fashion, hyperbranched polymers can be synthesized in a single step. mdpi.com

This one-step synthesis typically involves an AB₂ monomer, a molecule with one reactive site of type 'A' and two of type 'B'. For DHICA, derivatives are designed to fit this model, allowing for a polymerization reaction that results in a highly branched, globular macromolecule. mdpi.com This synthetic approach has been explored to create multimeric DHICA derivatives with the goal of developing new antiviral agents, specifically as potential HIV-1 integrase inhibitors. mdpi.com The resulting hyperbranched structures are considered a unique molecular requirement that may be beneficial for this type of biological activity. mdpi.com The synthesis of the core monomer for these architectures, methyl 5,6-dihydroxy-1H-indole-2-carboxylate, is achieved by demethylating its precursor, methyl 5,6-dimethoxy-1H-indole-2-carboxylate, using boron tribromide (BBr₃) in dichloromethane. mdpi.com

| Concept | Description | Synthetic Approach | Key Monomer Type | Potential Application |

|---|---|---|---|---|

| Hyperbranched Polymer | Macromolecules with a tree-like, highly branched structure. | One-step polymerization. mdpi.com | AB₂ Monomers derived from DHICA. mdpi.com | Antiviral lead compounds (e.g., HIV-1 Integrase inhibitors). mdpi.com |

Controlled Oxidative Coupling and Polymerization for Tailored Properties

The oxidative polymerization of DHICA is the fundamental process that leads to the formation of eumelanin (B1172464), a natural pigment. rsc.orgnih.gov Controlling this process allows for the creation of melanin-like materials with customized properties, such as improved solubility. nih.gov Various methods have been developed to guide the coupling and polymerization reactions.

Chemical and Metal-Assisted Oxidation: Aerobic oxidation under slightly alkaline conditions (e.g., in an aqueous buffer at pH 9) can be used to polymerize DHICA and its amide derivatives into pigmented materials. nih.gov This method can be influenced by the presence of metal ions. For example, copper-assisted aerobic oxidation has been used to promote the preferential formation of specific dimers, such as the 4,4'-linked dimer of a DHICA derivative, demonstrating a degree of regiochemical control over the initial coupling step. mdpi.com To manage the high reactivity of the catechol group and prevent premature oxidation, the hydroxyl groups can be protected, often as acetates. These protecting groups are stable for storage and can be easily removed just before the intended polymerization. nih.gov

Enzymatic and Biomimetic Polymerization: In biological systems, the polymerization of DHICA is a highly controlled enzymatic process. nih.govresearchgate.net Enzymes such as tyrosinase and tyrosinase-related protein 1 (TYRP1) catalyze the oxidation of DHICA to its corresponding quinone, which then incorporates into the growing melanin (B1238610) polymer. nih.govresearchgate.netnih.gov Human tyrosinase, in particular, has been shown to function as a DHICA oxidase, a role not observed in its murine counterpart. nih.gov This enzymatic control ensures the efficient and structured formation of melanin in vivo.

Electropolymerization: Electrochemical methods, such as cyclic voltammetry, offer another strategy to drive the polymerization of melanin precursors. researchgate.net This technique can be used to deposit thin films of synthetic melanin onto electrode surfaces. It also serves as an analytical tool to monitor the redox transitions and the growth of the polymer in real-time, providing insights into the polymerization kinetics and the electrochemical properties of the resulting material. researchgate.net

| Method | Description | Control Mechanism | Resulting Product Properties | Source |

|---|---|---|---|---|

| Aerobic Oxidation | Polymerization in air at a slightly alkaline pH. | pH control, substrate modification (e.g., amides). | Melanin-like pigments with potentially improved solubility in alcoholic solvents. | nih.gov |

| Metal-Assisted Oxidation | Using metal ions, such as Cu²⁺, to catalyze the oxidation. | Choice of metal ion and reaction conditions to influence coupling regiochemistry. | Preferential formation of specific oligomers (e.g., 4,4' dimers). | mdpi.com |

| Enzymatic Polymerization | Using enzymes like tyrosinase or TYRP1 to catalyze oxidation. | High specificity and efficiency of the enzyme. | Biologically analogous eumelanin. | nih.govresearchgate.netnih.gov |

| Electropolymerization | Using an applied electrical potential to drive polymerization. | Control over applied voltage and deposition time. | Thin, redox-active polymer films on electrode surfaces. | researchgate.net |

Advanced Research Applications and Translational Potential of 5,6 Dihydroxy 1h Indole 2 Carboxylic Acid

Investigative Tools in Pigmentary Biology and Disorders

5,6-Dihydroxy-1H-indole-2-carboxylic acid (DHICA) is a critical intermediate in the biosynthesis of eumelanin (B1172464), the dark pigment responsible for coloration in skin, hair, and eyes. wikipedia.orgscbt.comnih.gov As a downstream metabolite in the melanin (B1238610) production pathway, originating from the enzymatic tautomerization of dopachrome (B613829), its role is fundamental to understanding pigmentary processes. mdpi.com The ratio of DHICA to another melanin precursor, 5,6-dihydroxyindole (B162784) (DHI), significantly influences the final properties of the resulting melanin polymer, making DHICA a key molecule for investigating the intricacies of pigmentary biology and the pathophysiology of related disorders. researchgate.net

Understanding Pathogenesis of Albinism and Vitiligo

DHICA serves as a valuable tool in deciphering the complex mechanisms underlying pigmentary disorders such as albinism and vitiligo. In conditions characterized by defective eumelanin synthesis, the accumulation of melanin precursors, including DHICA, can occur. researchgate.net Research has shown that DHICA can induce single-strand breaks in DNA, both in the presence and absence of UV radiation. researchgate.netscispace.com This genotoxic potential suggests that an imbalance in DHICA metabolism could contribute to the cellular stress and damage observed in certain pigmentary disorders.

In the context of vitiligo, a disorder marked by the loss of functional melanocytes, the study of DHICA offers several insights. Vitiligo pathogenesis is linked to oxidative stress, and DHICA's chemical properties and interactions with reactive oxygen species (ROS) are of significant interest. nih.gov While DHICA itself possesses antioxidant capabilities, its role in the broader context of melanocyte homeostasis is complex. mdpi.comnih.gov As an inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis, DHICA can modulate the production of melanin. biosynth.com This inhibitory action makes it a compound of interest for investigating hyperpigmentation disorders, and by extension, understanding the regulatory pathways that are dysregulated in depigmenting conditions like vitiligo. biosynth.com

Insights into Melanoma Development and Targeted Therapies

The study of DHICA and related melanin metabolites provides crucial insights into the development of melanoma, a malignant tumor of melanocytes. scispace.com While melanin is generally photoprotective, intermediates in its synthesis pathway can exhibit cytotoxic and pro-oxidant activities. Research indicates that DHICA can cause DNA damage, a fundamental aspect of carcinogenesis. researchgate.net Furthermore, melanin-related metabolites are being explored as potential biomarkers for malignant melanoma. For instance, a related compound, 6-hydroxy-5-methoxyindole-2-carboxylic acid (6H5MI2C), has shown promise as a serum marker for metastatic melanoma, demonstrating higher sensitivity than other markers in distinguishing metastatic from non-metastatic disease. sciety.org Studying the profile of DHICA and its derivatives in melanoma patients could therefore provide valuable diagnostic and prognostic information.

In the realm of targeted therapies, understanding the biochemical pathways involving DHICA is essential. Modern melanoma treatments often target specific genetic mutations, such as those in the BRAF gene, or utilize immunotherapies to enhance the body's anti-tumor response. nih.govcuremelanoma.orgfda.gov The metabolic state of the melanoma cell, including the flux of molecules through the melanin synthesis pathway, can influence the tumor's microenvironment and its response to therapy. DHICA, as a diffusible intermediate, has been shown to act as a messenger molecule that can influence the proliferation and differentiation of surrounding keratinocytes. nih.gov Investigating how DHICA modulates the tumor microenvironment can offer new perspectives on drug resistance and may help in designing more effective combination therapies that target both the cancer cells and their supporting environment. targetedonc.com

Development of Bio-inspired Materials and Functional Polymers

The unique chemical structure of DHICA has inspired the development of novel biomaterials and functional polymers with a wide range of potential applications. Its ability to polymerize into melanin-like materials under mild oxidative conditions makes it an attractive building block for creating advanced materials with tailored properties. mdpi.com

Melanin-like Pigments with Tuned Properties

Synthetic melanins created from the polymerization of DHICA exhibit distinct and tunable properties compared to those derived from DHI. mdpi.com The presence of the carboxylic acid group in DHICA prevents extensive planar stacking, leading to polymers with different structural and physicochemical characteristics. nih.gov DHICA-based melanins are typically lighter in color than DHI-melanins and show strong absorption in the UVB/UVA range, making them particularly interesting for photoprotective applications. mdpi.comcambridge.org

Moreover, DHICA-rich melanins demonstrate enhanced antioxidant and hydroxyl radical-scavenging properties. mdpi.comnih.govcambridge.org By controlling the ratio of DHICA to DHI during polymerization, it is possible to fine-tune the properties of the resulting melanin-like pigment, including its color, antioxidant capacity, and solubility. researchgate.net Researchers have also modified the carboxylic group of DHICA to create amide derivatives, which polymerize into pigments with improved solubility in organic solvents, a desirable feature for incorporation into cosmetic and dermo-cosmetic formulations. mdpi.comnih.gov

| Property | DHI-Melanin | DHICA-Melanin | Reference |

|---|---|---|---|

| Color | Black | Lighter (Brownish) | mdpi.com |

| Visible Light Absorption | High, broad absorption | Lower, less broad absorption | mdpi.comcambridge.org |

| UV Absorption | Absorbs across UV spectrum | Intense absorption in UVB/UVA range | mdpi.comcambridge.org |

| Antioxidant Activity | Present | Markedly enhanced | researchgate.netmdpi.comnih.gov |

| Paramagnetic Response | Higher | Lower | researchgate.netmdpi.com |

| Aggregation | Stacking of planar protomolecules | Weaker aggregation due to twisted structure | nih.gov |

Potential in Organic Electronics and Bioelectronics

Eumelanins are known to possess properties of amorphous semiconductors, including electronic charge-carrying capabilities, which has spurred interest in their use for organic electronic and bioelectronic devices. nih.gov The distinct structural and electronic properties of DHICA-based melanins make them particularly promising for these applications. The presence of carboxylic acid groups can influence the polymer's charge transport characteristics and its interface with other materials. The ability to tune the polymer's properties by controlling the monomer composition opens up possibilities for creating bio-inspired electronic components with specific functionalities. While still an emerging area of research, the unique semiconductor properties of DHICA-based polymers suggest their potential utility in developing biocompatible sensors, electronic skins, and other bioelectronic interfaces.

Therapeutic and Prophylactic Applications

Beyond its role as a pigment precursor, DHICA has demonstrated a range of biological activities that suggest its potential for therapeutic and prophylactic use. biosynth.com Studies have shown that DHICA can act as a messenger molecule between melanocytes and keratinocytes, the primary cells of the epidermis. nih.gov

At micromolar concentrations, DHICA has been observed to reduce the proliferation of human keratinocytes without causing toxicity, while simultaneously promoting their differentiation. nih.gov This antiproliferative and pro-differentiating effect points to a role in maintaining skin homeostasis. Furthermore, DHICA enhances the expression and activity of antioxidant enzymes in keratinocytes, bolstering the skin's defense against oxidative stress. nih.gov This leads to decreased cellular damage and apoptosis following UVA exposure, highlighting its inherent photoprotective capabilities beyond simple light absorption. nih.gov These findings suggest that DHICA itself contributes to the higher resistance of eumelanic skin to sun damage and skin cancer. nih.gov Other reported biological activities include cytotoxic effects on certain tumor cell lines and analgesic properties observed in animal models, indicating a broad potential for future therapeutic development. urfu.ru

Prevention and Treatment of Oxidative Stress-Related Diseases

This compound (DHICA), a key intermediate in the biosynthesis of eumelanin, exhibits a complex and dual role in the cellular response to oxidative stress. Research indicates that DHICA can both contribute to and protect against oxidative damage, highlighting its potential significance in the prevention and treatment of diseases where oxidative stress is a key pathological factor.

DHICA's antioxidant properties are linked to its ability to scavenge reactive oxygen species (ROS). It demonstrates a marked reactivity towards cytotoxic nitrogen oxides that are produced during the autoxidation of nitric oxide under physiological conditions. In laboratory studies, DHICA has been shown to prevent the oxidation of alpha-tocopherol in the presence of nitric oxide, suggesting a protective role against oxidative damage.

Conversely, some studies have revealed a pro-oxidant side to DHICA. It has been found to promote single-strand breaks in plasmid DNA, both in the presence and absence of light radiation nih.gov. Specifically, in human keratinocytes, DHICA has been observed to photosensitize DNA damage upon exposure to UVA irradiation, a process mediated by the generation of reactive oxygen species like singlet oxygen and hydroxyl radicals nih.gov. However, when DHICA is pre-oxidized by singlet oxygen, it loses this damaging capability nih.gov.

Table 1: Effects of DHICA on Oxidative DNA Damage

| Condition | Effect of DHICA | Mediating Species | Reference |

| Plasmid DNA (with/without light) | Induces single-strand breaks | - | nih.gov |

| Human Keratinocytes + UVA | Photosensitizes DNA damage (strand breaks) | Singlet oxygen, hydroxyl radicals | nih.gov |

| Pre-oxidized by singlet oxygen | Loses capacity to induce DNA damage | - | nih.gov |

| Deoxyguanosine + singlet oxygen | Increases 8-oxodGuo formation | - | nih.gov |

| Deoxyguanosine + hydroxyl radical | Decreases 8-oxodGuo formation | - | nih.gov |

Modulation of Cellular Processes for Skin Health and Protection

DHICA plays a significant role in modulating cellular activities within the skin, contributing to its health and protection. As a diffusible intermediate of melanogenesis, its influence extends beyond pigment production to affect keratinocyte function and the skin's antioxidant defense systems.

Research has shown that DHICA can induce differentiation in normal human keratinocytes. At micromolar concentrations, it leads to a reduction in cell proliferation without causing toxicity. This is accompanied by an enhanced expression of both early and late differentiation markers, such as keratins K1 and K10, involucrin, loricrin, and filaggrin. This suggests a role for DHICA in maintaining the normal maturation process of epidermal cells.

Furthermore, DHICA contributes to the skin's antioxidant capacity by increasing the activity and expression of intracellular antioxidant enzymes. Studies on normal human keratinocytes have demonstrated that treatment with DHICA leads to elevated levels of superoxide dismutase and catalase activities. This enhancement of the skin's enzymatic antioxidant shield can help to mitigate cellular damage from reactive oxygen species.

In the context of photodamage, DHICA exhibits protective effects. Pre-treatment of primary keratinocytes with DHICA has been shown to decrease cell damage and apoptosis following UVA irradiation researchgate.net. This protective action is crucial for skin health, given the constant exposure to environmental stressors like ultraviolet radiation. The ability of DHICA to counteract UVA-induced cell damage underscores its importance in skin photoprotection.

Table 2: Effects of DHICA on Human Keratinocytes

| Cellular Process | Specific Effect of DHICA | Reference |

| Proliferation | Time- and dose-dependent reduction | researchgate.net |

| Differentiation | Enhanced expression of K1, K10, Involucrin, Loricrin, Filaggrin | researchgate.netresearchgate.net |

| Antioxidant Defense | Increased activity and expression of Superoxide Dismutase and Catalase | researchgate.net |

| Photoprotection | Decreased cell damage and apoptosis following UVA exposure | researchgate.net |

Investigation as Anti-HIV-1 Integrase Inhibitors

The unique chemical structure of this compound has led to its investigation as a scaffold for the development of inhibitors targeting the human immunodeficiency virus type 1 (HIV-1) integrase. This viral enzyme is essential for the replication of HIV-1, as it catalyzes the insertion of the viral DNA into the host cell's genome. Inhibition of this enzyme is a critical strategy in antiretroviral therapy.

DHICA and its derivatives have been designed and synthesized as potential HIV-1 integrase inhibitors. These compounds are being explored for their ability to interfere with the catalytic activity of the integrase enzyme. The rationale behind this approach is based on the structural similarities of DHICA to other known integrase inhibitors, particularly those containing catechol moieties which are known to chelate essential metal ions in the enzyme's active site.

Research in this area has focused on creating a series of DHICA amides and dimers to perform structure-activity relationship (SAR) studies. These studies aim to identify the key structural features necessary for potent inhibition of the HIV-1 integrase. Computational docking studies have also been employed to understand the mode of interaction of these compounds with the active site of the integrase enzyme. While specific inhibitory concentrations (IC50) for DHICA itself are not prominently reported in the provided search context, the focus has been on its derivatives. For instance, certain dihydroxyindole-2-carboxylic acid derivatives have shown inhibitory activity in the low micromolar range against multiple functions of the integrase.

Emerging Research Directions

Exploration of DHICA's Role in Disease Pathways (e.g., Tyrosinemia, Alkaptonuria)

Emerging research is beginning to explore the potential involvement of this compound and related metabolites in the pathophysiology of certain metabolic disorders, specifically those related to the tyrosine metabolism pathway. While direct and extensive research on DHICA's role in tyrosinemia and alkaptonuria is still developing, related compounds and metabolic pathways provide a strong rationale for this line of investigation.

5,6-dihydroxyindole, a closely related compound to DHICA, is known to be involved in the tyrosine metabolism pathway. Disruptions in this pathway are central to several metabolic disorders, including tyrosinemia and alkaptonuria . Alkaptonuria is a rare genetic disorder caused by a deficiency of the enzyme homogentisate 1,2-dioxygenase, leading to the accumulation of homogentisic acid, a precursor in the tyrosine degradation pathway nih.gov. Similarly, tyrosinemia results from defects in enzymes involved in tyrosine breakdown.

Given that DHICA is a downstream metabolite of tyrosine, it is plausible that its metabolism and accumulation could be altered in these conditions. One database has explicitly linked 5,6-dihydroxyindole-2-carboxylate to Tyrosinemia Type I basys2.ca. Further research is needed to elucidate the precise role of DHICA in these disease pathways, including whether its accumulation contributes to the pathology or if it could serve as a biomarker for these conditions.

Designing Novel Agonists for GPR35 and Related Receptors

This compound has been identified as a moderately potent agonist for the G protein-coupled receptor 35 (GPR35). This finding has opened up a new avenue of research focused on designing and synthesizing novel DHICA analogues with improved potency and efficacy for this receptor. GPR35 is implicated in various physiological and pathological processes, including inflammation, pain, cardiovascular diseases, and metabolic disorders, making it an attractive therapeutic target.

The research in this area involves the pharmacological characterization of a series of DHICA analogues using various assays, such as label-free dynamic mass redistribution and Tango β-arrestin translocation assays nih.govfigshare.comnih.gov. These studies have led to the identification of novel GPR35 agonists with enhanced potency and, in some cases, biased agonism, where a ligand preferentially activates one signaling pathway over another.

For example, while DHICA itself has an EC50 value of 23.2 μM for stimulating β-arrestin translocation, some of its synthetic analogues have shown different potencies and efficacies medchemexpress.com. One study found that among several indole (B1671886) analogues, 3-(3-carboxyphenyl)-DHICA was the most potent agonist with an EC50 of 10.8 μM nih.gov. Furthermore, compounds like N-methyl-DHICA and 3-(4-chlorophenyl)-DHICA have demonstrated increased efficacy compared to DHICA nih.gov. The ongoing exploration of the structure-activity relationships of DHICA analogues is crucial for developing more potent and selective GPR35 agonists for potential therapeutic applications.

Table 3: Agonistic Activity of DHICA and its Analogues at GPR35

| Compound | EC50 (μM) for β-arrestin translocation | Efficacy (% of Zaprinast max response) | Reference |

| DHICA | 23.2 | - | medchemexpress.com |

| 3-(3-carboxyphenyl)-DHICA | 10.8 | - | nih.gov |

| N-methyl-DHICA | - | 85% | nih.gov |

| 3-(4-chlorophenyl)-DHICA | - | 89% | nih.gov |

Further Elucidation of DNA Damage and Repair Mechanisms

Recent studies have revealed that this compound has a complex interaction with DNA, influencing both damage and repair processes. This has prompted further research to better understand the underlying mechanisms.

It has been established that DHICA can induce single-strand breaks in plasmid DNA, even in the absence of light, and this effect is enhanced by UVA radiation in human keratinocytes nih.govnih.gov. This DNA-damaging potential highlights a pro-oxidant aspect of DHICA's activity.

Interestingly, DHICA also appears to interfere with DNA repair mechanisms. Research has shown that DHICA can interact with DNA and disrupt the activity of the DNA repair enzyme formamidopyrimidine-DNA glycosylase (Fpg) nih.gov. Specifically, it was found to decrease the enzyme's recognition of DNA lesions by approximately 50% nih.gov. Fpg is a key enzyme in the base excision repair pathway, responsible for removing oxidized purines from DNA. By inhibiting this enzyme, DHICA could potentially impair the cell's ability to repair certain types of DNA damage.

Q & A

Q. What advanced techniques elucidate hydroxyl group reactivity in catalytic processes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.